Hydrobenzoin
Hydrobenzoin
Hydrobenzoin is an ethanediol.
1, 2-Diphenylethane-1, 2-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 1, 2-Diphenylethane-1, 2-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
1, 2-Diphenylethane-1, 2-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 1, 2-Diphenylethane-1, 2-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
655-48-1
VCID:
VC21332243
InChI:
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
SMILES:
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Molecular Formula:
C14H14O2
Molecular Weight:
214.26 g/mol
Hydrobenzoin
CAS No.: 655-48-1
Cat. No.: VC21332243
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hydrobenzoin is an ethanediol. 1, 2-Diphenylethane-1, 2-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 1, 2-Diphenylethane-1, 2-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 655-48-1 |
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1,2-diphenylethane-1,2-diol |
| Standard InChI | InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H |
| Standard InChI Key | IHPDTPWNFBQHEB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O |
| Melting Point | 138.5 °C |
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